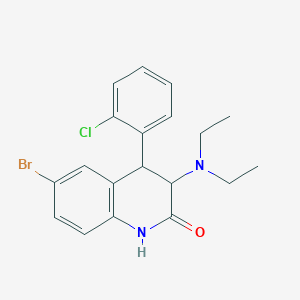
6-bromo-4-(2-chlorophenyl)-3-(diethylamino)-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(2-chlorophenyl)-3-(diethylamino)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolone alkaloids. It has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-(2-chlorophenyl)-3-(diethylamino)-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it has been suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-4-(2-chlorophenyl)-3-(diethylamino)-3,4-dihydroquinolin-2(1H)-one has a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of certain bacteria and fungi. It has also been shown to have a protective effect on neurons, which suggests that it has potential as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-bromo-4-(2-chlorophenyl)-3-(diethylamino)-3,4-dihydroquinolin-2(1H)-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a promising candidate for drug development. However, one limitation is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 6-bromo-4-(2-chlorophenyl)-3-(diethylamino)-3,4-dihydroquinolin-2(1H)-one. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, studies could be conducted to optimize the synthesis process and improve the yield of the compound.
Métodos De Síntesis
The synthesis of 6-bromo-4-(2-chlorophenyl)-3-(diethylamino)-3,4-dihydroquinolin-2(1H)-one involves a multi-step process. The starting material for the synthesis is 2-chlorobenzaldehyde, which is reacted with diethylamine to form the corresponding Schiff base. The Schiff base is then reacted with 2-bromoacetophenone in the presence of a catalyst to form the desired quinoline derivative.
Aplicaciones Científicas De Investigación
6-bromo-4-(2-chlorophenyl)-3-(diethylamino)-3,4-dihydroquinolin-2(1H)-one has been studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have also shown that it has the potential to be used as a diagnostic agent for Alzheimer's disease.
Propiedades
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-3-(diethylamino)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O/c1-3-23(4-2)18-17(13-7-5-6-8-15(13)21)14-11-12(20)9-10-16(14)22-19(18)24/h5-11,17-18H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMGQXUTBQSYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-(2-chlorophenyl)-3-(diethylamino)-3,4-dihydroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2873599.png)
![6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2873601.png)
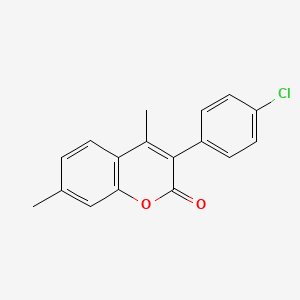
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2873603.png)
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)

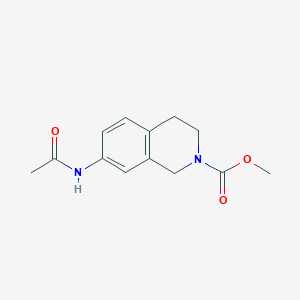
![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
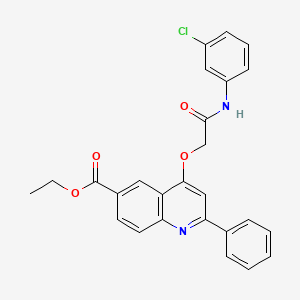
![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)
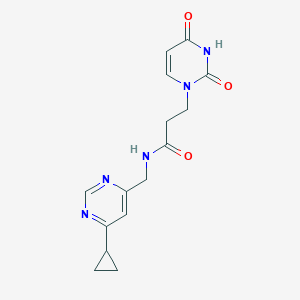
![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)
